2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Mechanism of Action
Target of Action
The primary target of this compound is amines . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The BOC group interacts with its targets (amines) by forming a protective layer around them . This protection allows for the amines to undergo various reactions without being affected by other reactive groups . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound is involved in the protection and deprotection of amines, which are key functionalities in several compounds such as natural products, amino acids, and peptides . The BOC group is added to amines under aqueous conditions, and its removal can be accomplished with strong acids . This process is crucial in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . By protecting the amines, the compound allows for the successful completion of various reactions without interference from other reactive groups . Once the desired reactions have taken place, the BOC group can be removed, leaving the amines unaffected .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and the presence of certain chemicals . For example, the addition of the BOC group to amines can be accomplished under aqueous conditions . The removal of the BOC group can be achieved with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . These reactions can be influenced by changes in temperature or the concentration of the chemicals involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyridine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of pyridine-4-methanol or pyridine-4-aldehyde.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid
- 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-5-carboxylic acid
- 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-6-carboxylic acid
Comparison: While these compounds share the Boc-protected amine and pyridine ring, they differ in the position of the carboxylic acid group. This positional difference can significantly impact their chemical reactivity and applications. 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its interaction with other molecules and its suitability for certain applications .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-6-8(10(15)16)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYAJAPRHQNEMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473924-63-9 |
Source
|
Record name | 2-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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